N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 2-methoxyphenyl group. The acetamide moiety is attached via a sulfanyl (thio) bridge to the pyrimidine and further substituted with a 2,5-dimethylphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in receptor-targeted therapies. Its design leverages structural motifs common in bioactive molecules, such as piperazine (for solubility and receptor interaction) and methoxy/methyl substituents (for tuning electronic and steric properties) .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-8-9-19(2)20(14-18)28-24(31)16-33-25-15-23(26-17-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)32-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCMQNSQRVDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O2S |
| Molecular Weight | 463.6 g/mol |
| LogP | 4.0478 |
| Polar Surface Area | 57.028 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with pyrimidine sulfanyl acetamides under controlled conditions. This process often requires the use of solvents like dichloromethane or ethanol and may involve heating to facilitate the reaction .
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of related compounds in the same chemical class. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) and pentylenetetrazole tests . The structure of these compounds often influences their efficacy, with lipophilicity playing a crucial role in their ability to penetrate the central nervous system (CNS).
The proposed mechanism involves interaction with neuronal voltage-sensitive sodium channels, which are critical in modulating neuronal excitability. Compounds with higher lipophilicity tend to show better CNS distribution and efficacy in seizure models . The incorporation of specific functional groups, such as methoxyphenyl, enhances binding affinity to molecular targets, potentially increasing therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and pyrimidine moieties significantly affect biological activity. For example:
- Lipophilicity : More lipophilic compounds generally exhibit enhanced anticonvulsant activity.
- Functional Groups : The presence of electron-withdrawing groups like fluorine can improve metabolic stability and biological activity due to their effects on steric and electronic properties .
Case Studies
- Anticonvulsant Efficacy : In a study involving various derivatives of piperazine-based compounds, several were evaluated for their anticonvulsant properties using the MES model. The results indicated that certain modifications led to increased efficacy compared to standard treatments like phenytoin .
- Pharmacokinetics : Investigations into the pharmacokinetics of similar compounds revealed that structural modifications could lead to varying absorption rates and bioavailability, impacting overall therapeutic effectiveness .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research:
- Anticancer Activity : Several studies have indicated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have been tested against prostate and breast cancer cell lines, showing promising results in terms of cytotoxicity and selectivity compared to standard treatments like 5-fluorouracil .
- Anticonvulsant Properties : Research into thiazole-bearing compounds has highlighted their anticonvulsant effects. The structure of N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide suggests potential efficacy in seizure disorders, as modifications to similar scaffolds have resulted in significant anticonvulsant activity .
Case Study 1: Anticancer Efficacy
A study published in MDPI assessed the anticancer properties of similar compounds bearing thiazole and piperazine moieties. The results indicated that certain analogues exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting enhanced efficacy against MDA-MB-231 breast cancer cells .
Case Study 2: Anticonvulsant Activity
Research on thiazole-linked compounds demonstrated notable anticonvulsant effects in animal models. Compounds with structural similarities to this compound showed median effective doses lower than those of reference drugs like ethosuximide .
Conclusion and Future Directions
This compound holds promise as a versatile compound in drug development. Its diverse pharmacological properties warrant further investigation to optimize its structure for enhanced efficacy and reduced toxicity. Future research should focus on clinical trials to validate its therapeutic potential and explore its mechanisms of action.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, linker groups, and heterocyclic systems. Below is a comparative analysis based on evidence:
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity and Stability
- Piperazine Substituents: The target compound’s 2-methoxyphenyl group (vs. 4-methoxy in 5k or 4-methoxybenzyl in 5m) may reduce steric bulk and alter hydrogen-bonding patterns. Benzyl vs. Phenyl: Benzyl groups (as in 5k) increase rigidity but may reduce metabolic stability compared to direct phenyl attachments .
- Phenyl Substituents: 2,5-Dimethylphenyl (target) vs. Chloro/Nitro Groups (): Electron-withdrawing groups like nitro (in N-(4-chloro-2-nitrophenyl) derivatives) increase reactivity but reduce stability compared to methyl/methoxy .
Linker Groups :
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity: The 2,5-dimethylphenyl group enhances lipophilicity vs.
- Hydrogen Bonding: The 2-methoxy group’s position may limit hydrogen-bond donor capacity compared to para-substituted analogs, impacting solubility and target interactions .
- Metabolic Stability : Thioethers (target) are prone to oxidative metabolism, whereas sulfonyl linkers () or tricyclic systems () may prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
